Cas no 1521477-90-6 (3-(5-bromo-4-methylthiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine)

3-(5-bromo-4-methylthiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine 化学的及び物理的性質
名前と識別子
-
- 3-(5-bromo-4-methylthiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine
- 1521477-90-6
- EN300-1148611
- AKOS018550388
-
- インチ: 1S/C10H12BrN3S/c1-5-4-7(15-9(5)11)8-6(2)10(12)14(3)13-8/h4H,12H2,1-3H3
- InChIKey: RDYACLRVLFYWCH-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C)C=C(C2C(C)=C(N)N(C)N=2)S1
計算された属性
- せいみつぶんしりょう: 284.99353g/mol
- どういたいしつりょう: 284.99353g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 241
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 72.1Ų
3-(5-bromo-4-methylthiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1148611-0.5g |
3-(5-bromo-4-methylthiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine |
1521477-90-6 | 95% | 0.5g |
$739.0 | 2023-10-25 | |
Enamine | EN300-1148611-0.1g |
3-(5-bromo-4-methylthiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine |
1521477-90-6 | 95% | 0.1g |
$678.0 | 2023-10-25 | |
Enamine | EN300-1148611-1.0g |
3-(5-bromo-4-methylthiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine |
1521477-90-6 | 1g |
$0.0 | 2023-06-09 | ||
Enamine | EN300-1148611-10g |
3-(5-bromo-4-methylthiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine |
1521477-90-6 | 95% | 10g |
$3315.0 | 2023-10-25 | |
Enamine | EN300-1148611-2.5g |
3-(5-bromo-4-methylthiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine |
1521477-90-6 | 95% | 2.5g |
$1509.0 | 2023-10-25 | |
Enamine | EN300-1148611-0.05g |
3-(5-bromo-4-methylthiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine |
1521477-90-6 | 95% | 0.05g |
$647.0 | 2023-10-25 | |
Enamine | EN300-1148611-5g |
3-(5-bromo-4-methylthiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine |
1521477-90-6 | 95% | 5g |
$2235.0 | 2023-10-25 | |
Enamine | EN300-1148611-1g |
3-(5-bromo-4-methylthiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine |
1521477-90-6 | 95% | 1g |
$770.0 | 2023-10-25 | |
Enamine | EN300-1148611-0.25g |
3-(5-bromo-4-methylthiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine |
1521477-90-6 | 95% | 0.25g |
$708.0 | 2023-10-25 |
3-(5-bromo-4-methylthiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine 関連文献
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
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10. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
3-(5-bromo-4-methylthiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amineに関する追加情報
Comprehensive Overview of 3-(5-bromo-4-methylthiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine (CAS No. 1521477-90-6)
The compound 3-(5-bromo-4-methylthiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine (CAS No. 1521477-90-6) is a specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and material science. With its unique structural features, including a bromothiophene moiety and a dimethylpyrazole core, this compound exhibits potential applications in drug discovery and agrochemical research. Researchers are particularly interested in its role as a building block for synthesizing more complex molecules, thanks to its reactive amine and bromo functional groups.
In recent years, the demand for heterocyclic compounds like 3-(5-bromo-4-methylthiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine has surged due to their versatility in designing small-molecule inhibitors and biologically active agents. This compound's thiophene ring, combined with the pyrazole scaffold, makes it a promising candidate for targeting enzymes and receptors involved in various diseases. For instance, its structural analogs have been explored for their potential in anti-inflammatory and anticancer therapies, aligning with the growing focus on precision medicine.
From a synthetic chemistry perspective, the CAS No. 1521477-90-6 compound offers a robust platform for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in modern organic synthesis. Its bromine substituent serves as an excellent leaving group, enabling facile functionalization. This property is highly valued in pharmaceutical intermediates and material science, where tailored molecular architectures are essential for achieving desired properties.
The compound's relevance extends to agrochemical research, where thiophene-containing derivatives are known for their herbicidal and insecticidal activities. As the agricultural sector seeks sustainable solutions, molecules like 3-(5-bromo-4-methylthiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine are being investigated for their potential to enhance crop protection while minimizing environmental impact. This aligns with the global push toward green chemistry and eco-friendly pesticides.
Analytical characterization of CAS No. 1521477-90-6 typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC. These methods ensure high purity and confirm the compound's structural integrity, which is critical for its applications in drug development and material engineering. Researchers also emphasize the importance of structure-activity relationships (SAR) to optimize its biological or physical properties.
In the context of AI-driven drug discovery, compounds like 3-(5-bromo-4-methylthiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine are frequently screened in silico to predict their binding affinities and pharmacokinetic profiles. This approach accelerates the identification of lead compounds, reducing the time and cost associated with traditional screening methods. The integration of machine learning and computational chemistry has further amplified the compound's potential in high-throughput screening campaigns.
As the scientific community continues to explore novel heterocycles, 3-(5-bromo-4-methylthiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine stands out as a versatile and valuable intermediate. Its applications span from medicinal chemistry to material science, reflecting the interdisciplinary nature of modern research. Future studies may focus on optimizing its synthetic routes or expanding its utility in catalysis and nanotechnology, further solidifying its importance in scientific advancement.
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